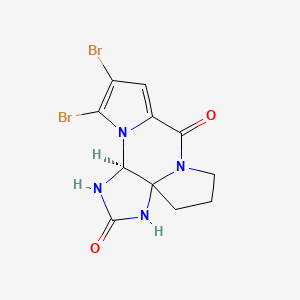

Dibromophakellstatine

Description

Structure

3D Structure

Properties

CAS No. |

185750-71-4 |

|---|---|

Molecular Formula |

C11H10Br2N4O2 |

Molecular Weight |

390.03 g/mol |

IUPAC Name |

(5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione |

InChI |

InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)/t9-,11?/m0/s1 |

InChI Key |

QRIRJBWPCUYVPR-FTNKSUMCSA-N |

Isomeric SMILES |

C1CC23[C@@H](NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |

Canonical SMILES |

C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations

Determination of Absolute Stereochemistry

The definitive structure and absolute stereochemistry of the naturally occurring dibromophakellstatin (B1246234) were established through single-crystal X-ray analysis. acs.org This technique provides an unambiguous determination of the spatial arrangement of atoms within the crystalline structure, confirming the connectivity and the absolute configuration of its chiral centers. The natural isomer was identified as (-)-dibromophakellstatin. acs.org

Analysis of Stereoisomeric Forms

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The study of dibromophakellstatin's stereoisomers has been advanced primarily through enantioselective total synthesis, which allows for the creation of specific stereoisomeric forms that can be studied independently.

(+)-Dibromophakellstatin is the unnatural enantiomer of the naturally occurring compound. Its creation was first achieved through an enantioselective total synthesis. acs.orgnih.gov This synthetic route provided access to the unnatural optical isomer, which is essential for comparative biological studies and for understanding the structure-activity relationship of the molecule. acs.orgnih.govnih.gov

(-)-Dibromophakellstatin is the natural enantiomer isolated from the Indian Ocean sponge Phakellia mauritiana. acs.org It is known to exhibit potent cell growth inhibitory activity against various human cancer cell lines. acs.org

Table 1: Properties of Dibromophakellstatin Stereoisomers

| Stereoisomer | Type | Source |

| (+)-Dibromophakellstatin | Unnatural Enantiomer | Enantioselective Total Synthesis acs.orgnih.gov |

| (-)-Dibromophakellstatin | Natural Enantiomer | Isolated from Phakellia mauritiana sponge acs.org |

| (±)-Dibromophakellstatin | Racemic Mixture | Total Synthesis nih.gov |

Implications of Stereoisomerism for Biological Activity

The stereochemistry of dibromophakellstatin is a critical determinant of its biological function. Studies comparing the different stereoisomeric forms have revealed a high degree of stereospecificity for its antitumor effects.

Research involving the testing of racemic dibromophakellstatin against a panel of 36 human tumor cell lines showed selective antitumor activity in vitro. nih.gov However, when the enantiomers were separated using a chiral HPLC column, it was discovered that only the naturally occurring (-)-dibromophakellstatin is responsible for the antitumor activity. nih.gov The unnatural (+)-enantiomer was found to be inactive. This finding highlights that the specific three-dimensional structure of the (-)-isomer is essential for its interaction with its biological target.

Further studies on racemic dibromophakellstatin have shown that it inhibits the chymotrypsin-like (CT-L) and caspase-like (Casp-L) activities of the human 20S proteasome, with an IC50 value of 12 µM for the proteolytic activity reduction. nih.gov Given that the antitumor activity resides solely in the (-)-enantiomer, it can be inferred that this isomer is the active component responsible for proteasome inhibition. The stereospecificity of this interaction underscores the importance of chirality in the design and development of therapeutic agents based on the dibromophakellstatin scaffold. nih.govdntb.gov.ua

Table 2: Biological Activity of Dibromophakellstatin Stereoisomers

| Stereoisomer | Antitumor Activity | Target/Effect |

| (+)-Dibromophakellstatin | Inactive | Not applicable |

| (-)-Dibromophakellstatin | Active nih.gov | Exhibits potent cell growth inhibitory activity acs.org |

| (±)-Dibromophakellstatin | Active (due to the presence of the (-)-isomer) nih.gov | Inhibits human 20S proteasome (IC50 = 12 µM) nih.gov |

Biosynthetic Pathways and Hypotheses

Proposed Biogenesis from Oroidin (B1234803) Derivatives

The biosynthesis of dibromophakellstatine is widely believed to originate from the foundational pyrrole-imidazole alkaloid, oroidin, or its derivatives. researchgate.netresearchgate.net While direct enzymatic evidence is still under investigation, the structural relationship between the linear precursor, oroidin, and the complex tetracyclic structure of dibromophakellstatine has led to several compelling biogenetic hypotheses. thieme-connect.com These proposals have been influential, often guiding the development of biomimetic laboratory syntheses of dibromophakellstatine and related compounds. researchgate.netthieme-connect.com

The key precursor is thought to be a dihydrooroidin derivative. researchgate.netthieme-connect.com A prominent hypothesis, put forth by Al-Mourabit and Potier, suggests that oroidin first isomerizes into a reactive tautomer. This intermediate then undergoes an intramolecular cyclization, forming a nine-membered ring product. thieme-connect.com This nine-membered ring intermediate is a crucial branching point in the proposed biosynthesis of several related alkaloids. thieme-connect.com From this macrocyclic intermediate, a transannular bond formation is postulated to occur, forging the characteristic tetracyclic core of the phakellin and phakellstatin family, including dibromophakellstatine. thieme-connect.com This proposed pathway elegantly connects the simpler, linear oroidin molecule to its structurally complex, cyclized descendants.

Enzymatic and Mechanistic Insights into Natural Formation

The transformation from a linear oroidin derivative to the rigid tetracyclic skeleton of dibromophakellstatine requires a significant structural reorganization, which is believed to be driven by oxidative processes.

Oxidative cyclization is a cornerstone of the proposed biosynthetic pathway for dibromophakellstatine. researchgate.netnih.govnih.gov This process involves the enzyme-mediated removal of electrons from the precursor molecule, which initiates a cascade of bond-forming reactions to create the final ring system. nih.gov Laboratory syntheses have successfully mimicked this proposed key step. For instance, a biomimetic strategy utilizing Pummerer chemistry has been shown to trigger the oxidative cyclization of a dihydrooroidin derivative, efficiently yielding the core structures of dibromophakellin, dibromoagelaspongin, and dibromophakellstatin (B1246234). researchgate.netthieme-connect.comresearchgate.net

In these synthetic models, an oxidant is used to initiate the cyclization, presumably mirroring the function of an oxidative enzyme in the natural biosynthetic pathway. researchgate.net The reaction proceeds through a thioimidate product, ultimately leading to the diastereoselective formation of the tetracyclic framework. researchgate.net This transformation is a powerful illustration of how nature can construct complex molecular architectures from simpler precursors through controlled oxidation events. nih.govnih.gov

The core skeleton of the phakellin family serves as a scaffold for further oxidative modifications, leading to other related metabolites. A key example is dibromoagelaspongin, a tetracyclic alkaloid that exists at a higher oxidation level than dibromophakellstatin. thieme-connect.com Its biosynthesis is thought to diverge from the same nine-membered ring intermediate proposed for dibromophakellstatin. thieme-connect.com

However, after the formation of the initial tetracyclic system, an additional oxidation step at a specific carbon atom (C-10) is required to produce dibromoagelaspongin. thieme-connect.com While the precise enzymatic machinery responsible for this subsequent oxidation has not been fully elucidated, it highlights that the core skeleton is not an inert endpoint but rather a substrate for further enzymatic processing. This demonstrates the metabolic versatility within the biosynthetic pathways of marine sponges, allowing for the generation of a diverse array of structurally related but functionally distinct alkaloids from a common precursor.

Postulated Role in Marine Organism Chemical Defense Mechanisms

Marine invertebrates, particularly sessile organisms like sponges, lack physical means of defense and often rely on chemical strategies to deter predators, prevent fouling, and inhibit the growth of competitors. nih.govbohrium.comresearchgate.net The production of a vast arsenal (B13267) of secondary metabolites is a key component of their survival. nih.gov Pyrrole-imidazole alkaloids, including dibromophakellstatine, are believed to function as chemical defense agents for the producing organism, likely the marine sponge Phakellia mauritiana. thieme-connect.com

The potent biological activities of these compounds support this defensive role. Dibromophakellstatin, along with related compounds like palau'amine and dibromophakellin, has been shown to exhibit significant cytotoxic and immunosuppressive properties. nih.gov Specifically, these molecules can inhibit the proteolytic activity of the human 20S proteasome, a critical cellular machine responsible for protein degradation. nih.gov By disrupting such a fundamental process, these compounds can be highly toxic to other organisms, making them effective deterrents against predation and microbial attack. nih.govbohrium.com This potent cytotoxicity is a hallmark of many marine chemical defenses, suggesting that the primary ecological role of dibromophakellstatine is to protect its producer in the competitive marine environment. bohrium.com

Chemical Synthesis Methodologies

Total Synthesis Approaches

The total synthesis of dibromophakellstatine has been successfully achieved through both racemic and enantioselective strategies. researchgate.net These approaches are crucial for providing sufficient material for biological testing, as the compound is isolated in only modest quantities from its natural source, the marine sponge Phakellia mauritiana. thieme-connect.com Synthetic efforts have been guided by biomimetic strategies, mimicking the proposed biosynthetic pathways from precursors like oroidin (B1234803) and dihydrooroidin. acs.orgthieme-connect.com

Racemic syntheses of dibromophakellstatine provide a mixture of both enantiomers. These strategies are often developed to first establish the feasibility of a synthetic route before undertaking the more complex challenge of an enantioselective approach. acs.org Key methods in racemic synthesis have centered on cyclization reactions that build the core tetracyclic structure.

A notable strategy for the racemic synthesis of (±)-dibromophakellstatin involves an oxidative cyclization of a dihydrooroidin derivative that is triggered by a Pummerer reaction. nih.gov This biomimetic approach utilizes a variant of the Pummerer reaction to facilitate the diastereoselective oxidative cyclization, forming a thioimidate product that serves as a key precursor. acs.orgscilit.com

The process begins with a specially prepared dihydrooroidin derivative containing a phenylthiolated group. nih.gov Treatment of this sulfide (B99878) substrate with Stang's reagent, PhI(CN)OTf, in the presence of a base initiates the oxidative cyclization. acs.org The reaction proceeds through a putative mechanistic pathway involving an activated sulfur intermediate, leading to the formation of the tetracyclic framework. acs.org This key Pummerer-based cyclization has been shown to be effective for creating the spirocyclic 4,4-disubstituted imidazoline (B1206853) core of dibromophakellstatin (B1246234). acs.org The resulting thioimidate is then converted to (±)-dibromophakellstatin through oxidative hydrolysis. acs.orgacs.org This approach demonstrates the utility of Pummerer chemistry in accessing complex dihydrooroidin-derived natural products. acs.org

| Reagent/Condition | Role in Synthesis | Outcome |

| Phenylthiolated dihydrooroidin derivative | Key precursor | Substrate for cyclization |

| Stang's reagent (PhI(CN)OTf) | Oxidant | Initiates the Pummerer reaction cascade |

| Diisopropylethylamine | Base | Facilitates the cyclization sequence |

| Oxidative Hydrolysis | Final step | Converts thioimidate to (±)-dibromophakellstatin |

The oxidative cyclization of 2-aminoimidazole systems, such as dihydrooroidin derivatives, is a core strategy in the synthesis of many polycyclic marine alkaloids, including dibromophakellstatin. acs.orgacs.org This approach is inspired by the postulated biosynthesis of these compounds. acs.org Several synthesis strategies have leveraged the mimicry of this process to achieve concise access to the target molecule. acs.org

In one approach, the synthesis of (±)-dibromophakellstatin was achieved through the oxidative cyclization of a functionalized dihydrooroidin derivative. acs.org This strategy avoids complications like overoxidation or lack of regiocontrol that can sometimes hinder biomimetic oxidative cyclizations. acs.org Seminal work in this area used oxidants like bromine (Br₂) and N-Bromosuccinimide (NBS) to facilitate the cyclization and rapidly access the dibromophakellstatin framework. acs.org Another total synthesis of racemic dibromophakellstatin involved the reaction of an enamine with a nitrene precursor, which ultimately forms the tetracyclic core. thieme-connect.com The final step in this sequence involves the samarium(II) iodide-mediated cleavage of protecting groups to reveal the imidazolone (B8795221) ring of the natural product. thieme-connect.com

| Precursor | Key Reaction | Reagents | Product |

| Dihydrooroidin derivative | Biomimetic Oxidative Cyclization | Br₂ or NBS | (±)-Dibromophakellstatin acs.org |

| Enamine A and Nitrene Precursor B | Nitrene reaction/Cyclization | CaO, SmI₂ | (±)-Dibromophakellstatin thieme-connect.com |

Enantioselective syntheses aim to produce a single, specific enantiomer of a chiral molecule. The first enantioselective total synthesis of (+)-dibromophakellstatin, the unnatural optical isomer, established a pathway to access optically pure phakellstatin derivatives for biological studies. acs.org These methods employ chiral auxiliaries or catalysts to control the stereochemistry throughout the synthesis.

A key strategy in the enantioselective synthesis of (+)-dibromophakellstatin is the desymmetrization of a C₂-symmetric starting material. acs.org This approach begins with the diketopiperazine (S,S)-cyclo(Pro, Pro), which is derived from the amino acid L-proline. acs.org

The desymmetrization is achieved through a highly diastereoselective acylation of the monoenolate of the diketopiperazine. acs.orgacs.org This step introduces the necessary functionality while setting a crucial stereocenter. The relative stereochemistry of the resulting functionalized diketopiperazines has been confirmed through methods such as single-crystal X-ray analysis. acs.org This desymmetrization provides the foundation for an asymmetric strategy toward the phakellstatin family of marine alkaloids. acs.org After controlling the stereochemistry, the newly introduced stereogenic center can be eliminated by dehydrogenation to form a pyrrole (B145914) ring. acs.org

| Starting Material | Key Process | Result |

| (S,S)-cyclo(Pro, Pro) | Desymmetrization via diastereoselective acylation | Functionalized diketopiperazine with controlled stereochemistry acs.orgacs.org |

The Mitsunobu reaction is a versatile and powerful tool in the synthesis of natural products, often used for the formation of carbon-nitrogen or carbon-oxygen bonds with inversion of stereochemistry. nih.gov In the first enantioselective total synthesis of (+)-dibromophakellstatin, an intramolecular Mitsunobu reaction was a pivotal step. acs.orgscribd.com

| Reaction Type | Purpose in Synthesis | Reagents | Key Bond Formed |

| Intramolecular Mitsunobu Reaction | To introduce the C6 aminal and form a key ring | PPh₃, DIAD | C-N bond acs.org |

Enantioselective Total Synthesis Methodologies

Synthetic Strategies for Analogues and Derivatives

The development of synthetic routes to dibromophakellstatin has also enabled the creation of various analogues and derivatives, which are essential for structure-activity relationship studies. nih.govnih.gov

The enantioselective synthesis strategy for (+)-dibromophakellstatin, which starts from (S,S)-cyclo(Pro, Pro), inherently possesses the potential for producing other phakellstatin derivatives. acs.orgnih.gov By starting with the opposite enantiomer, (R,R)-cyclo(Pro, Pro), this synthetic route could be adapted to produce the natural enantiomer of dibromophakellstatin and its related derivatives, which are necessary for comprehensive biological evaluation. nih.gov This flexibility is a key advantage of the developed synthetic pathway, allowing for systematic modification of the core structure.

The synthesis of less halogenated analogues, such as phakellstatin and bromophakellstatin, has also been accomplished. nih.govresearchgate.net Phakellstatin, the non-brominated parent compound, is often synthesized as a late-stage intermediate in the total synthesis of dibromophakellstatin. nih.govacs.org For example, the final step in the enantioselective synthesis of (+)-dibromophakellstatin is the bromination of the (+)-phakellstatin precursor. acs.org This demonstrates a divergent approach where the final halogenation step can be controlled to produce analogues with varying degrees of bromination on the pyrrole ring.

The structural similarities between dibromophakellstatin and related tetracyclic pyrrole-imidazole alkaloids like dibromophakellin and dibromoagelaspongin have prompted the development of diverse and comparative synthetic strategies. nih.govnih.gov

Dibromophakellin: A concise total synthesis of (±)-dibromophakellin was achieved in two steps from a known alkene intermediate. nih.govnih.gov The key step in this synthesis is the activation of the olefin by N-Bromosuccinimide (NBS), which facilitates the addition of a guanidine (B92328) molecule across the double bond to form the characteristic cyclic guanidine core. nih.gov

Dibromoagelaspongin: The synthesis of dibromoagelaspongin has been achieved using a Pummerer reaction-based strategy. thieme-connect.comorganic-chemistry.org This approach involves the oxidative cyclization of a sulfoxide (B87167) precursor to construct the fused ring system. thieme-connect.com One route employs a functionalized imidazole (B134444) that, upon treatment with triflic anhydride, undergoes a Pummerer reaction to form a key 6,5-fused intermediate. organic-chemistry.org A subsequent cyclization, mediated by a halide source like NCS, completes the 5,5,6,5-tetracyclic core of dibromoagelaspongin. organic-chemistry.org

These distinct approaches—tandem Hofmann rearrangement for dibromophakellstatin, NBS-mediated cyclization for dibromophakellin, and Pummerer reaction chemistry for dibromoagelaspongin—highlight the different strategies required to assemble these structurally related but distinct marine alkaloids.

Table 2: Comparison of Key Synthetic Strategies

| Compound | Key Strategy | Description |

|---|---|---|

| Dibromophakellstatin | Tandem Hofmann Rearrangement/Cyclization | Forms the C10 quaternary aminal and cyclic urea (B33335) in one step. acs.orgnih.gov |

| Dibromophakellin | NBS-Mediated Olefin Activation/Cyclization | A protected guanidine adds across an NBS-activated double bond. nih.gov |

Biological Activity and Mechanism of Action Studies

Enzyme Inhibition Profiles

Dibromophakellstatin (B1246234) has been evaluated for its inhibitory effects against several key enzymes involved in cellular regulation. The following sections delineate its activity against histone deacetylases and the proteasome.

Histone Deacetylase (HDAC) Inhibition

Currently, there is no scientific literature available that reports on the investigation of Dibromophakellstatin's activity as a histone deacetylase (HDAC) inhibitor.

Proteasome Inhibition

Dibromophakellstatin has been identified as an inhibitor of the proteasome, a multi-catalytic protease complex essential for protein degradation and cellular homeostasis.

Dibromophakellstatin has been demonstrated to inhibit the proteolytic activity of the purified human 20S proteasome core particle. The 20S proteasome is the catalytic core of the larger 26S proteasome complex and is responsible for the breakdown of ubiquitinated proteins.

In addition to the constitutive proteasome, Dibromophakellstatin also exhibits inhibitory activity against the i20S immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in cells of hematopoietic origin and in tissues exposed to inflammatory cytokines, playing a crucial role in the immune response.

The 20S proteasome possesses three distinct types of catalytic activities, named for the types of peptide bonds they cleave: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). Research has shown that Dibromophakellstatin exhibits differential inhibitory activity against these subsites. It has been found to inhibit the chymotrypsin-like and caspase-like activities of the proteasome. However, it does not exert a significant inhibitory effect on the trypsin-like proteolytic site.

| Proteasome Subsite | Inhibitory Activity of Dibromophakellstatin |

|---|---|

| Chymotrypsin-like (CT-L) | Inhibits |

| Trypsin-like (T-L) | No relevant effect |

| Caspase-like (C-L) | Inhibits |

Modulation of Cellular Processes

The biological effects of Dibromophakellstatin extend to the modulation of fundamental cellular processes, primarily through its anti-proliferative actions. In vitro studies have demonstrated that racemic Dibromophakellstatin exhibits selective antitumor activity. When tested against a panel of 36 human cancer cell lines, it displayed varying degrees of efficacy.

The most pronounced inhibitory effects were observed in the following cell lines:

Ovarian cancer (OVXF 899L)

Glioblastoma (CNXF 498NL)

Non-small cell lung cancer (LXF 529L)

Uterine cancer (UXF 1138L)

Further investigation into the stereochemistry of Dibromophakellstatin revealed that the naturally occurring (-)-enantiomer is solely responsible for the observed antitumor activity. nih.gov Moreover, the chemical structure of the compound is crucial for its function, as debromination of the pyrrole (B145914) moiety results in a complete loss of its anti-proliferative effects. nih.gov

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Ovarian Cancer (OVXF 899L) | 0.60 |

| Glioblastoma (CNXF 498NL) | 0.93 |

| Non-Small Cell Lung Cancer (LXF 529L) | 0.96 |

| Uterine Cancer (UXF 1138L) | 1.21 |

Induction of Apoptosis in Cancer Cell Lines

The primary indicator of Dibromophakellstatine's anticancer potential is its ability to inhibit cell proliferation and survival, key outcomes of apoptosis induction. Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells. youtube.comyoutube.com The process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. youtube.comnih.govyoutube.com

In vitro studies have demonstrated that Dibromophakellstatine possesses potent cytotoxic and antiproliferative activity against a wide range of human tumor cell lines. A comprehensive screening against 36 different human cancer cell lines revealed that the compound exhibits selective antitumor activity. nih.gov The naturally occurring (-)-dibromophakellstatin was identified as the active enantiomer, while debromination of its pyrrole moiety resulted in a complete loss of activity. nih.gov

The compound was particularly effective against specific types of cancer. The ovarian cancer cell line OVXF 899L was found to be the most sensitive to Dibromophakellstatine. nih.gov Significant activity was also observed in glioblastoma, non-small cell lung cancer, and uterine cancer cell lines. nih.gov The IC₅₀ values, which represent the concentration required to inhibit the growth of 50% of the cancer cells, highlight this selective potency. nih.gov

Below is an interactive data table summarizing the most sensitive cell lines to Dibromophakellstatine as identified in research studies. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

| OVXF 899L | Ovarian Cancer | 0.60 |

| CNXF 498NL | Glioblastoma | 0.93 |

| LXF 529L | Non-Small Cell Lung Cancer | 0.96 |

| UXF 1138L | Uterine Cancer | 1.21 |

These findings establish that Dibromophakellstatine effectively triggers cell death pathways in various cancer models, a hallmark of pro-apoptotic agents.

Regulation of Gene Expression

The expression of genes plays a critical role in all cellular functions, including proliferation, differentiation, and apoptosis. dntb.gov.ua Anticancer agents can exert their effects by modulating the expression of genes that control these processes. For instance, some therapeutics can upregulate tumor suppressor genes or downregulate oncogenes, thereby halting cancer progression. nih.gov

As of the current body of scientific literature, specific studies detailing the direct effects of Dibromophakellstatine on the regulation of gene expression in cancer cells have not been extensively reported. The precise impact of this compound on transcriptional and post-transcriptional regulatory networks remains an area for future investigation.

Impact on Protein Degradation Pathways (e.g., Ubiquitin-Proteasome System)

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for the degradation of most intracellular proteins. It plays a pivotal role in maintaining cellular homeostasis by eliminating damaged or misfolded proteins and by regulating the levels of key proteins involved in signal transduction, cell cycle control, and apoptosis. nih.govdntb.gov.ua The 26S proteasome, the central protease of this system, degrades proteins that have been tagged with ubiquitin. frontiersin.org Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins, making it a validated target in cancer therapy. nih.gov

To date, specific research investigating the interaction between Dibromophakellstatine and the Ubiquitin-Proteasome System has not been published. It is currently unknown whether the compound's mechanism of action involves the direct or indirect modulation of protein degradation pathways.

Investigations into Potential Novel Mechanisms of Action

A key finding from the in vitro screening of Dibromophakellstatine was its distinct selectivity profile against different cancer cell lines. nih.gov Unlike many conventional chemotherapy agents that target fundamental processes common to all rapidly dividing cells, Dibromophakellstatine's varied potency across different cancer types suggests a more specific and potentially novel mechanism of action. nih.gov

This selectivity profile indicates that the compound may not act on a ubiquitous cellular target. Instead, it might interact with a protein or pathway that is differentially expressed or utilized in certain types of cancer, such as the highly sensitive ovarian and glioblastoma cell lines. nih.gov This observation has led researchers to suggest that Dibromophakellstatine's mode of action is distinct from that of known anticancer drugs, opening an avenue for the discovery of new therapeutic targets and strategies. nih.gov However, the precise molecular target and the specifics of this novel mechanism are yet to be elucidated and remain an active area of inquiry in medicinal chemistry and oncology research.

Structure Activity Relationship Sar Investigations

Correlating Stereochemistry with Biological Potency and Selectivity

A pivotal aspect of dibromophakellstatine's biological activity is its stereochemistry. The naturally occurring form of the compound is the (-)-enantiomer. Studies have demonstrated that the cytotoxic activity of dibromophakellstatine is stereospecific, with the natural (-)-dibromophakellstatin being the biologically active enantiomer. mdpi.com In contrast, the synthetic (+)-enantiomer is significantly less active or inactive. This stark difference in potency between the enantiomers underscores the importance of the specific three-dimensional arrangement of the molecule for its interaction with its biological target(s). The precise orientation of the fused ring system and the substituents is critical for achieving the necessary binding affinity and eliciting a biological response.

Identification of Key Pharmacophoric Elements for Activity

Furthermore, the tetracyclic core, specifically the fused urea (B33335) or guanidine-like ring system, is indispensable for its mechanism of action. An analogue of the related compound dibromophakellin, which lacks this fused ring system, was found to be devoid of activity against the human 20S proteasome, a known target of these alkaloids. researchgate.net This highlights the necessity of this rigid, heterocyclic structure for inhibitory activity, likely by providing a crucial scaffold for interaction with the active site of the proteasome.

Development of Analogues for SAR Probing

To further probe the SAR of dibromophakellstatine, a number of analogues have been synthesized and their biological activities evaluated. These include compounds with varying degrees of bromination on the pyrrole (B145914) ring, such as monobromophakellstatin and the non-brominated phakellstatin. While detailed comparative data is limited in the public domain, the general trend indicates a significant drop in potency with the removal of the bromine atoms.

The following table summarizes the available biological activity data for dibromophakellstatine and a related analogue.

| Compound | Target/Cell Line | Activity (IC₅₀) |

| (±)-Dibromophakellstatin | Ovarian Cancer (OVXF 899L) | 0.60 µM mdpi.com |

| (±)-Dibromophakellstatin | Glioblastoma (CNXF 498NL) | 0.93 µM mdpi.com |

| (±)-Dibromophakellstatin | Non-small Cell Lung Cancer (LXF 529L) | 0.96 µM mdpi.com |

| (±)-Dibromophakellstatin | Uterus Cancer (UXF 1138L) | 1.21 µM mdpi.com |

| (±)-Dibromophakellstatin | Human 20S Proteasome (CT-L activity) | 12 µM researchgate.net |

| (±)-Dibromophakellin | Human 20S Proteasome (CT-L activity) | 25 µM researchgate.net |

This data, while not exhaustive, illustrates the potent cytotoxic effects of dibromophakellstatin (B1246234) against various cancer cell lines and its inhibitory activity against the 20S proteasome. The development and biological evaluation of a broader range of analogues are crucial to further refine the SAR and to design new derivatives with improved potency and selectivity.

Computational Approaches in SAR (e.g., Docking Studies, QSAR)

While specific molecular docking and quantitative structure-activity relationship (QSAR) studies exclusively focused on dibromophakellstatine are not extensively reported in publicly available literature, the general principles of these computational methods are highly applicable to understanding its SAR.

Molecular Docking: This technique could be employed to predict the binding orientation of dibromophakellstatine and its analogues within the active site of its biological target, the 20S proteasome. Such studies could elucidate the specific amino acid residues that interact with the key pharmacophoric elements, such as the dibromopyrrole moiety and the fused urea ring. By visualizing these interactions, researchers can rationalize the observed SAR data, for instance, why the (-)-enantiomer is more active and why the bromine atoms are crucial for potency. Docking studies could also guide the design of new analogues with potentially enhanced binding affinities.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of dibromophakellstatine analogues with known cytotoxicities, QSAR models could be developed using various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). A statistically significant QSAR model could then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. These computational approaches, when combined with experimental data, provide a powerful platform for the rational design of novel and more effective anticancer agents based on the dibromophakellstatine scaffold.

Advanced Research Methodologies and Techniques

Isolation and Purification Techniques for Marine Natural Products

The initial discovery of dibromophakellstatine was the result of bioassay-guided isolation procedures. nih.gov The process of isolating this and other marine natural products is a meticulous one, often involving several stages of extraction and chromatography.

The general workflow for the isolation of dibromophakellstatine from its natural source, the sponge Phakellia mauritiana, can be summarized as follows:

Extraction: The sponge biomass is first extracted with a mixture of organic solvents, such as methanol (B129727) and dichloromethane, to obtain a crude extract containing a complex mixture of compounds. sci-hub.se

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For instance, the extract can be partitioned between ethyl acetate (B1210297) and water, followed by further extraction of the aqueous layer with butanol. This helps to concentrate the desired bioactive compounds into a specific fraction. sci-hub.se

Chromatography: The bioactive fraction is then subjected to a series of chromatographic techniques to separate the individual compounds. These techniques may include:

Gel Permeation Chromatography: Using supports like Sephadex LH-20 to separate compounds based on their size. sci-hub.se

Silica Gel Column Chromatography: A standard technique for separating compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often used in the final stages of purification, employing reversed-phase columns (like C18) to obtain the pure compound.

High-Speed Counter-Current Chromatography (HSCCC): An all-liquid partition chromatography technique that avoids the use of solid supports, which can be particularly useful for the separation of alkaloids. nih.gov

The process is guided by bioassays at each step to track the fraction with the desired biological activity, ultimately leading to the isolation of the pure, active compound. nih.gov

Spectroscopic and Spectrometric Methods for Structural Confirmation

Once a pure compound is isolated, its chemical structure must be determined. For a complex molecule like dibromophakellstatine, this requires a combination of sophisticated spectroscopic and spectrometric techniques.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial arrangement (stereochemistry). 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for assembling the molecular structure piece by piece. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can help to identify structural motifs within the molecule. |

| X-ray Crystallography | Provides the unambiguous, three-dimensional structure of the molecule, including its absolute stereochemistry. nih.gov This technique requires the compound to be in a crystalline form. The structure of dibromophakellstatine was definitively confirmed by X-ray crystallography. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in the molecule, such as C=O (carbonyl) and N-H (amine/amide) bonds. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic structure of the molecule, particularly the presence of conjugated systems. |

The combination of these techniques allows for the complete and accurate structural elucidation of novel marine natural products like dibromophakellstatine.

Cell-Based Bioassays for Activity Assessment

The discovery of dibromophakellstatine was driven by its potent cytotoxic activity against human tumor cell lines. nih.gov Cell-based bioassays are fundamental tools for evaluating the biological activity of natural products and are used throughout the discovery and development process.

A variety of cell-based assays can be employed to assess the activity of compounds like dibromophakellstatine:

Cytotoxicity Assays: These assays measure the ability of a compound to kill cells. Common methods include:

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells. researchgate.net

SRB (Sulphorhodamine B) Assay: Binds to cellular proteins and is used to measure cell density, providing an indication of cell proliferation or cytotoxicity. mdpi.com

LDH (Lactate Dehydrogenase) Release Assay: Measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Cell Proliferation Assays: These assays measure the ability of a compound to inhibit the growth of cells.

Apoptosis Assays: These assays determine if a compound induces programmed cell death (apoptosis). Methods include TUNEL staining and assays for caspase activity.

Cell Cycle Analysis: This technique uses flow cytometry to determine the effect of a compound on the different phases of the cell cycle.

The National Cancer Institute (NCI) has developed a screening panel of 60 human cancer cell lines (the NCI-60 panel) which is widely used to evaluate the anticancer activity of compounds. wikipedia.orgpromegaconnections.com This panel allows for the identification of compounds with selective activity against certain types of cancer. wikipedia.orgpromegaconnections.com

Biochemical Assays for Enzyme Inhibition and Target Engagement

To understand the mechanism of action of a bioactive compound like dibromophakellstatine, it is essential to identify its molecular target(s) within the cell. Biochemical assays are a key tool for this purpose, allowing researchers to study the interaction of a compound with specific proteins, such as enzymes.

Common biochemical assay formats include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The activity of the enzyme can be monitored by various methods, such as the production of a colored or fluorescent product.

Binding Assays: These assays directly measure the binding of a compound to its target protein. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used for this purpose.

Target Engagement Assays: These assays are designed to confirm that a compound is interacting with its intended target in a cellular context. frontiersin.org

Given the cytotoxic nature of dibromophakellstatine, it is plausible that it targets a key enzyme involved in cell growth and proliferation, such as a protein kinase. Biochemical assays would be instrumental in identifying and characterizing such an interaction.

Chemical Probe Development for Mechanism of Action Studies

A chemical probe is a small molecule that is used to study the function of a specific protein in a biological system. nih.gov The development of a chemical probe based on the structure of dibromophakellstatine could be a powerful strategy to elucidate its mechanism of action.

The key features of a good chemical probe include:

Potency: It should interact with its target at low concentrations. nih.gov

Selectivity: It should interact with its intended target with high specificity, minimizing off-target effects. nih.gov

Mechanism of Action: Its interaction with the target should be well-characterized. nih.gov

A chemical probe derived from dibromophakellstatine could be designed to include a "tag" (such as a fluorescent group or a biotin (B1667282) molecule) that allows for the visualization or isolation of the target protein. acs.org This would enable researchers to identify the cellular localization of the target and to pull it out of a complex mixture of proteins for identification by techniques such as mass spectrometry. acs.org

Advanced Synthetic Chemistry Techniques

The limited availability of dibromophakellstatine from its natural source has driven the development of total synthesis strategies to produce this molecule in the laboratory. thieme-connect.com These synthetic efforts have often employed advanced chemical reactions and strategies.

Several research groups have reported the total synthesis of dibromophakellstatine, utilizing a variety of approaches:

Pummerer Reaction-Mediated Oxidative Cyclization: One approach involves a key step where a Pummerer reaction is used to trigger an oxidative cyclization, forming a crucial part of the tetracyclic core of the molecule. thieme-connect.comacs.org

Nitrene-Mediated Annulation: Another strategy utilizes the in-situ generation of a nitrene, which then undergoes a reaction to form one of the rings of the dibromophakellstatine scaffold. thieme-connect.com

Enantioselective Synthesis: To produce a single enantiomer of the molecule (as it exists in nature), enantioselective synthesis strategies have been developed. These often involve the use of chiral starting materials or catalysts to control the stereochemistry of the product. nih.govnih.gov

The use of transition metal-mediated reactions, such as those involving palladium or rhodium, is also a common feature in the synthesis of complex alkaloids. nih.govorganic-chemistry.org These reactions can be used to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

In Silico Modeling for Mechanistic Understanding

Computational, or in silico, methods are increasingly being used to accelerate the process of drug discovery and to gain a deeper understanding of the mechanisms of action of bioactive molecules.

For a molecule like dibromophakellstatine, in silico modeling could be used in several ways:

Molecular Docking: This technique can be used to predict how dibromophakellstatine might bind to the active site of a potential target protein. nih.gov This can help to prioritize which proteins to investigate in biochemical assays.

ADME Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. mdpi.com This can help to assess its potential as a drug candidate. mdpi.com

Molecular Dynamics Simulations: These simulations can provide a dynamic picture of how dibromophakellstatine interacts with its target protein over time, which can provide insights into its mechanism of action.

Pharmacophore Modeling: This involves identifying the key structural features of dibromophakellstatine that are responsible for its biological activity. This information can then be used to design new, more potent, or selective analogs.

By combining in silico modeling with experimental studies, researchers can gain a more complete understanding of the therapeutic potential of complex natural products like dibromophakellstatine.

Future Directions in Dibromophakellstatin Research

Elucidation of Remaining Unknown Biological Targets

Initial studies have identified Dibromophakellstatin (B1246234) as an inhibitor of the human 20S proteasome, which likely contributes to its cytotoxic and immunosuppressive properties nih.govnih.gov. The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition can disrupt various cellular processes, leading to cell death, particularly in cancer cells. Research has shown that (±)-dibromophakellstatin inhibits the chymotrypsin-like (CT-L) and caspase-like (Casp-L) activities of the proteasome at low micromolar concentrations nih.gov. The IC50 value for the inhibition of proteolytic activity by Dibromophakellstatin was found to be 12 µM nih.govnih.gov.

Exploration of Broader Biological Activities and Therapeutic Potential

The known biological activities of Dibromophakellstatin, primarily its potent cell growth inhibitory effects, provide a strong rationale for exploring its broader therapeutic potential nih.gov. It has demonstrated selective antitumor activity in vitro against a panel of 36 human cancer cell lines nih.gov. The ovarian cancer cell line OVXF 899L was found to be the most sensitive, with an IC50 of 0.60 microM nih.gov. Other sensitive cell lines include the glioblastoma cell line CNXF 498NL (0.93 microM), the non-small cell lung cancer cell line LXF 529L (0.96 microM), and the uterus cancer cell line UXF 1138L (1.21 microM) nih.gov.

Future research should expand the scope of biological screening to investigate its efficacy in other therapeutic areas. Given its immunosuppressive properties, its potential in treating autoimmune diseases and inflammatory disorders warrants investigation nih.govresearchgate.net. Furthermore, as a member of the pyrrole-imidazole alkaloid family, which is known for a wide range of bioactivities including antimicrobial and antiviral effects, Dibromophakellstatin should be screened against various pathogens researchgate.net. A comprehensive evaluation of its activity in these areas could uncover new therapeutic applications for this potent marine natural product.

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

While Dibromophakellstatin exhibits promising biological activity, its development into a therapeutic agent may be hampered by factors such as off-target effects or suboptimal pharmacokinetic properties. Therefore, a key future direction is the rational design and synthesis of next-generation analogues with enhanced specificity and improved drug-like properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor. For instance, it has been shown that the debromination of the pyrrole (B145914) moiety leads to a complete loss of antitumor activity, highlighting the importance of this feature nih.gov. Similarly, a synthetic analogue lacking the fused urea (B33335) or guanidine (B92328) moiety was found to be inactive as a proteasome inhibitor nih.govnih.gov.

Computational modeling and medicinal chemistry approaches can be employed to design analogues with improved binding affinity and selectivity for their biological targets nih.gov. By modifying specific functional groups on the Dibromophakellstatin scaffold, it may be possible to enhance its therapeutic index. The principles of function-oriented synthesis, which focuses on designing simpler, more synthetically accessible analogues that retain the key pharmacophoric features, could also be applied, similar to the successful development of bryostatin (B1237437) analogues nih.gov. This approach could lead to the discovery of novel compounds with superior therapeutic profiles.

Integration with Modern Drug Discovery Paradigms

The advancement of Dibromophakellstatin research can be significantly accelerated by its integration with modern drug discovery paradigms. High-throughput screening (HTS) of both natural product libraries and synthetically derived analogues can rapidly identify compounds with desired biological activities nih.govnih.govbenthamscience.com. HTS allows for the testing of hundreds of thousands of compounds in a short period, facilitating the discovery of new therapeutic leads nih.gov.

Furthermore, cheminformatics and computational biology can play a crucial role in managing and analyzing the large datasets generated from HTS and other experimental approaches clinpractice.rusemanticscholar.org. These computational tools can help in identifying structure-activity relationships, predicting potential off-target effects, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. By embracing these modern technologies, the path from initial discovery to clinical application for Dibromophakellstatin and its analogues can be made more efficient and effective.

Investigation of Ecological Roles and Chemical Defense Mechanisms in Source Organisms

Dibromophakellstatin is a secondary metabolite produced by marine sponges, and like many other marine natural products, it is believed to play a role in the chemical defense of the source organism nih.govnih.govmdpi.comfrontiersin.org. Pyrrole-imidazole alkaloids, the class of compounds to which Dibromophakellstatin belongs, are thought to act as a deterrent against predators researchgate.net. For example, the related compound oroidin (B1234803) has been shown to be a chemical defense for sponges of the genus Agelas against predation by reef fish nih.gov.

Future ecological research should focus on specifically investigating the role of Dibromophakellstatin in its natural environment. This could involve in-situ experiments to determine its effectiveness as a feeding deterrent against relevant predators. Understanding the ecological function of Dibromophakellstatin can provide insights into its evolutionary origins and the selective pressures that have shaped its potent biological activity. This knowledge can also inform biodiscovery efforts by highlighting organisms and environments that are likely to yield other novel bioactive compounds. Specialized cells within sponges, such as choanocytes and sclerocytes, have been identified as producers of bioactive secondary metabolites, and their study could further illuminate the production and role of these compounds frontiersin.orgflinders.edu.au.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for structural elucidation of Dibromophakellstatine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography are standard. Ensure detailed reporting of solvent systems, calibration standards, and spectral interpretation to enable reproducibility. For novel compounds, include purity validation (e.g., HPLC ≥95%) and comparison with published spectral databases .

Q. How is Dibromophakellstatine isolated from marine sources?

- Methodological Answer : Employ sequential extraction (e.g., methanol/dichloromethane) followed by bioassay-guided fractionation using column chromatography (e.g., silica gel, Sephadex LH-20) and HPLC. Document solvent gradients, column parameters, and purity thresholds. Include taxonomic authentication of the source organism to avoid misidentification .

Q. What in vitro assays are used to screen Dibromophakellstatine’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay, apoptosis via flow cytometry) with appropriate controls (positive/negative, vehicle). Specify cell lines, incubation times, and dose ranges. Validate results with IC₅₀ calculations and statistical significance testing (e.g., Student’s t-test) .

Advanced Research Questions

Q. How can contradictory findings in Dibromophakellstatine’s mechanism of action be resolved?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line specificity, assay conditions). Design replication studies with standardized protocols. Apply meta-analysis to quantify effect sizes across studies. Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental designs are optimal for studying Dibromophakellstatine’s biosynthesis in marine symbionts?

- Methodological Answer : Combine isotopic tracer studies (¹³C/¹⁵N-labeled precursors) with genomic approaches (e.g., CRISPR-Cas9 gene editing in bacterial symbionts). Include metabolomic profiling (LC-MS/MS) and transcriptomic analysis to map biosynthetic pathways. Validate findings using heterologous expression systems .

Q. How should researchers address variability in Dibromophakellstatine’s pharmacokinetic data across animal models?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Standardize administration routes (e.g., intravenous vs. oral) and sampling intervals. Report bioavailability metrics (AUC, Cmax) with confidence intervals and statistical power calculations .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Dibromophakellstatine toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter log-logistic) to derive EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons. Include sensitivity analyses to assess outlier impact. Transparently report p-values, effect sizes, and software tools (e.g., R, GraphPad Prism) .

Guidelines for Methodological Rigor

- Reproducibility : Document experimental protocols in alignment with journals’ requirements (e.g., Pharmaceutical Research’s Materials and Methods section), including manufacturer details for reagents and instruments .

- Data Contradictions : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies and minimize bias .

- Ethical Compliance : For in vivo studies, disclose Institutional Animal Care and Use Committee (IACUC) approvals and housing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.